molecular formula C13H21ClN2O2 B3343722 Metabutethamine hydrochloride CAS No. 553-58-2

Metabutethamine hydrochloride

Cat. No.: B3343722
CAS No.: 553-58-2
M. Wt: 272.77 g/mol
InChI Key: HKUYLJOKQXCBDY-UHFFFAOYSA-N
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Description

Metabutethamine hydrochloride is a local anesthetic compoundThis compound is used primarily for its anesthetic properties in medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metabutethamine hydrochloride involves the esterification of 3-aminobenzoic acid with 2-[(2-methylpropyl)amino]ethanol. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for medical use .

Chemical Reactions Analysis

Types of Reactions

Metabutethamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different pharmacological properties and are often studied for their potential medical applications .

Scientific Research Applications

Metabutethamine hydrochloride has several scientific research applications, including:

Mechanism of Action

Metabutethamine hydrochloride exerts its effects by blocking sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, resulting in a loss of sensation in the targeted area. The compound binds to the sodium channels in their inactivated state, stabilizing the cell membrane and preventing depolarization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific chemical structure, which provides a balance between potency and duration of action. Its ester linkage and amine functional groups contribute to its pharmacological properties, making it a valuable compound in medical applications .

Properties

IUPAC Name

2-(2-methylpropylamino)ethyl 3-aminobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-10(2)9-15-6-7-17-13(16)11-4-3-5-12(14)8-11;/h3-5,8,10,15H,6-7,9,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUYLJOKQXCBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCOC(=O)C1=CC(=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203825
Record name Metabutethamine hydrochloride [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-58-2
Record name Metabutethamine hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Unacaine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metabutethamine hydrochloride [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METABUTETHAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36IME48STO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Unacaine (Metabutethamine Hydrochloride) as a local anesthetic?

A: Like other local anesthetics, Unacaine (this compound) works by blocking nerve conduction. It does this by reversibly binding to sodium channels in nerve membranes. [] This binding prevents the influx of sodium ions, which is necessary for generating action potentials and transmitting pain signals to the brain.

Q2: Are there any known allergic reactions associated with Unacaine (this compound)?

A: While Unacaine (this compound) has been used clinically, there is at least one documented case report of an allergic reaction to the drug. [] This highlights the importance of careful patient history taking and potentially allergy testing before administering Unacaine (this compound), especially in individuals with known sensitivities to local anesthetics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.